BChE-IN-4
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Overview
Description
BChE-IN-4 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and plasma, and plays a role in the breakdown of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help increase acetylcholine levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of 3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
BChE-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
BChE-IN-4 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved include cholinergic neurotransmission, which is crucial for cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of BChE-IN-4
This compound is unique in its selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific role of butyrylcholinesterase in various biological processes. Its high selectivity also reduces the risk of side effects associated with non-selective cholinesterase inhibitors .
Properties
Molecular Formula |
C24H37N3O |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(2S)-2-(butylamino)-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H37N3O/c1-2-3-15-25-23(17-20-18-27-22-13-9-8-12-21(20)22)24(28)26-16-14-19-10-6-4-5-7-11-19/h8-9,12-13,18-19,23,25,27H,2-7,10-11,14-17H2,1H3,(H,26,28)/t23-/m0/s1 |
InChI Key |
LDOSYPMIOHKIEJ-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3 |
Canonical SMILES |
CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.